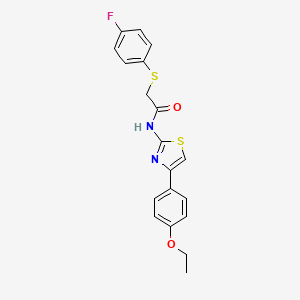

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which is made up of a benzene ring fused to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a propyl group, and an ethylurea group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The benzofuran ring, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzofuran ring might influence its optical properties .Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

Microbiology and pharmacology.

Summary

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Notably, the compound (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime exhibited potent activity against these pathogens, with minimum inhibitory concentration (MIC) values of 4 μg/mL for S. aureus and 32 μg/mL for E. coli .

Experimental Procedures

Results

The compound (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime exhibited potent antimicrobial activity. Its MIC values of 4 μg/mL for S. aureus and 32 μg/mL for E. coli highlight its potential as an effective antimicrobial agent .

Natural Product Synthesis

Specific Scientific Field

Organic synthesis and natural product chemistry.

Summary

Benzofuran-containing natural products have complex structures and intriguing biological activities. Researchers have focused on synthesizing these compounds to study their properties and potential applications. The total synthesis of natural products containing benzofuran rings has attracted attention from synthetic organic chemists. These efforts involve installing the benzofuran heterocycle during the synthesis of the target natural product.

Experimental Procedures

Results

Total syntheses of benzofuran-containing natural products have provided valuable insights into their structures, reactivity, and potential applications. These efforts contribute to the field of natural product chemistry and expand our understanding of bioactive compounds .

Future Directions

properties

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-15-14(17)16-10(2)8-12-9-11-6-4-5-7-13(11)18-12/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQGJXYRWUPULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(C)CC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)

![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)